molecular formula C6H10O3 B043941 2,2-Dimethyl-1,3-dioxan-5-one CAS No. 74181-34-3

2,2-Dimethyl-1,3-dioxan-5-one

Cat. No. B043941
CAS RN: 74181-34-3
M. Wt: 130.14 g/mol
InChI Key: ASFQDNDZFGFMMP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxan-5-one is a chemical compound with intriguing properties that make it a subject of extensive research, especially in organic synthesis. Its unique structure allows it to participate in various chemical reactions, serving as a precursor for the synthesis of complex molecular structures.

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine with pyridine and aqueous potassium carbonate, yielding derivatives of Meldrum’s Acid. This process highlights its potential for creating complex organic molecules (Kuhn, Al-Sheikh, & Steimann, 2003).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been determined through crystal structure analysis, revealing a betaine nature consisting of two distorted ring fragments. This structural insight is crucial for understanding the chemical behavior and reactivity of the compound (Kuhn, Al-Sheikh, & Steimann, 2003).

Chemical Reactions and Properties

The compound undergoes organocatalytic asymmetric Michael addition to nitro alkenes using proline-based catalysts, demonstrating its utility in the synthesis of polyfunctional nitro ketones with significant enantiomeric excess, showcasing its versatility in organic synthesis (Enders & Chow, 2006).

Physical Properties Analysis

The physical properties, including crystal structure and conformational stability of this compound derivatives, have been extensively studied. These investigations provide insights into the steric and electronic factors influencing the compound's behavior in various chemical contexts (Khazhiev et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity in various synthetic routes, have been explored through different reactions, such as the Claisen-Schmidt reactions, highlighting its utility as a precursor for accessing carbohydrate structures (Poursharifi et al., 2019). Additionally, its participation in hydrogenation reactions and the synthesis of novel compounds underscores its versatility and potential for creating diverse organic molecules (Krapivin et al., 1989).

Scientific Research Applications

  • Synthesis of 2,2-Dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and Corresponding 4-Hydroxy-2-pyrones : This compound is useful for synthesizing various 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and their corresponding 6-substituted 4-hydroxy-2-pyrones (Katritzky et al., 2005).

  • Synthesis of Protected anti-1,3-Diols : It allows for the synthesis of acetonide-protected anti-1,3-diols with a broad range of substituents (Enders et al., 1998).

  • Chiral Dihydroxyacetone Equivalent : The SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one is valuable for asymmetric mono- or α-bisalkylations to produce ketodiols (Enders, Voith, & Ince, 2002).

  • Organocatalytic Asymmetric Michael Addition : This process affords polyfunctional nitro ketones with varying diastereoselectivity and enantiomeric excesses (Enders & Chow, 2006).

  • Spectroscopic and DFT Investigation : The synthesized compound can be used for studying vibrational wavenumbers and chemical shifts in complex organic compounds (Vessally et al., 2011).

  • Synthesis of 2,2-Dimethyl-5-Hydroxymethyl-1,3-dioxane : This synthesis is efficient for scientific research applications, with a high overall yield (Pei, 2001).

  • Iterative Asymmetric Synthesis of Protected anti-1,3-Polyols : This process leads to diastereo- and enantiopure substituted compounds with good overall yields (Enders & Hundertmark, 1999).

  • Chemical Engineering Applications : The synthesis of 3-benzyloxy-2,2-dimethyl-propan-1-ol using copper catalysts in a continuous flow reactor shows potential applications in chemical engineering (Paczkowski & Hölderich, 1997).

  • In Situ Synthesis of 1,3-dioxan-5-one Derivatives : These derivatives are simple precursors for accessing carbohydrate structures (Poursharifi et al., 2019).

  • Crystal Structure Analysis : Studies on the crystal structure of 2,2-dimethyl-5-nitroso-1,3-dioxan-5-yl benzoate and its derivatives provide insight into conformational preferences (Calvet et al., 2007).

Mechanism of Action

Target of Action

2,2-Dimethyl-1,3-dioxan-5-one is a chemical compound that primarily targets α-silyloxy aldehydes . These aldehydes play a crucial role in various biochemical reactions, particularly in the formation of cross-aldol products .

Mode of Action

The compound interacts with its targets through a process known as organocatalysis . In this reaction, this compound forms an enamine with α-silyloxy aldehydes, leading to the formation of cross-aldol products . This reaction is highly stereocontrolled and results in the creation of new stereocentres .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cross-aldol reaction pathway . This pathway leads to the formation of hydroxy ketones or ketols, which are important intermediates in the synthesis of various complex organic compounds .

Pharmacokinetics

It’s known that the compound is used in the preparation of 2,2-dimethyl-[1,3]dioxan-5-ol by reducing with lithium aluminum hydride . This suggests that the compound may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.

Result of Action

The result of the action of this compound is the formation of cross-aldol products . These products are important intermediates in the synthesis of various complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water and heat . The compound is air, moisture, and heat sensitive , and should be handled in a well-ventilated place . It’s also recommended to avoid formation of dust and aerosols .

Safety and Hazards

This compound is irritating to eyes, skin, and the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

2,2-dimethyl-1,3-dioxan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)8-3-5(7)4-9-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFQDNDZFGFMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369767
Record name 2,2-Dimethyl-1,3-dioxan-5-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74181-34-3
Record name 2,2-Dimethyl-1,3-dioxan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-1,3-dioxan-5-one
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Synthesis routes and methods I

Procedure details

To a water (1.5 L) solution of (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (251 g, 1.57 mol) and KH2PO4 (213 g, 1.57 mol) at 0° C., a water solution (1.8 L) of NaIO4 (336 g, 1.57 mol) was added dropwise. The reaction mixture was stirred at 0° C. for 2 hours and room temperature overnight. The product was extracted by CH2Cl2 (5×300 mL), dried over MgSO4 and distilled, yielding 2,2-Dimethyl-1,3-dioxan-5-one (153 g, 75%) as a colorless liquid, by 102° C./40 torr. 1H NMR (300 MHz, CDCl3) δ1.26 (s, 6H), 3.96 (s, 4H).
Quantity
251 g
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reactant
Reaction Step One
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213 g
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[Compound]
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NaIO4
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336 g
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reactant
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Quantity
1.8 L
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solvent
Reaction Step One
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Quantity
1.5 L
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

IR (NEAT): significative bands at 3360, 1440, 1380 cm-1By working in a similar way but using 1,3-dioxan-5-one, 2,2-diethyl-1,3-dioxan-5-one and 1,5-dioxaspiro[5,5]undecan-3-one, in place of 2,2-dimethyl-1,3-dioxan-5-one, the following compounds were respectively obtained: 1.3-dioxan-5-one oxime, 2-diethyl-1.3-dioxan-5-one oxime and 1.5-dioxaspiro[5.51]undecan-3-one oxime.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2,2-diethyl-1,3-dioxan-5-one
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

p-Toluenesulfonic acid (0.18 g) was added to a solution of 1,3-dihydroxyacetone (2.75 g, 30.5 mmol) in 2,2-dimethoxypropane (25 ml). The reaction was heated to reflux for 1.5 hs. The reaction was allowed to cool to room temperature and was concentrated to give the 2,2-dimethyl-1,3-dioxan-5-one as a crude oil.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,2-Dimethyl-1,3-dioxan-5-one?

A1: The molecular formula of this compound is C6H10O3, and its molecular weight is 130.14 g/mol. []

Q2: Why is this compound considered a valuable building block in organic synthesis?

A2: this compound serves as a versatile synthetic equivalent of dihydroxyacetone (DHA). Its structure allows for selective manipulations at various positions, making it ideal for constructing complex molecules. [, ]

Q3: How does this compound participate in aldol reactions?

A3: this compound readily undergoes aldol reactions, typically catalyzed by proline or its derivatives. These reactions exploit the ketone functionality of dioxanone, leading to the formation of new carbon-carbon bonds and the generation of chiral centers. [, , , , ]

Q4: Can you elaborate on the stereoselectivity observed in proline-catalyzed aldol reactions involving this compound?

A4: Proline-catalyzed aldol reactions with this compound often exhibit high diastereo- and enantioselectivity. The choice of proline enantiomer ((R)- or (S)-proline) influences the stereochemical outcome, mimicking the behavior of natural enzymes like tagatose and fuculose aldolases. [, , ]

Q5: What classes of compounds have been synthesized using this compound in aldol reactions?

A5: A wide range of compounds have been synthesized, including:

  • Carbohydrates: Various aldopentoses, ketohexoses, and even octopyranoses have been prepared using dioxanone as a starting point. [, , , , ]
  • Aminosugars: These valuable compounds, often found in natural products, have been accessed through proline-catalyzed aldol reactions with subsequent transformations. [, ]
  • Sphingosines: Both D-arabino- and L-ribo-phytosphingosine, important lipid components, have been synthesized using a key aldol step involving dioxanone. []

Q6: Beyond aldol reactions, what other types of reactions can this compound undergo?

A6: this compound is a versatile reagent and can participate in a range of reactions:

  • Michael additions: It acts as a Michael donor, enabling the synthesis of substituted esters with excellent diastereo- and enantioselectivity when utilizing the SAMP hydrazone method. [, ]
  • Enamine formation: It readily forms enamines, even showing a greater tendency than some α-substituted aldehydes, which are typically more reactive in enamine formation. []
  • Annulation reactions: It participates in [3+3] and [4+3] annulation reactions, providing access to complex cyclic structures like nitrocyclitols and potential intermediates for tetrodotoxin synthesis. [, , , , ]

Q7: Are there any specific challenges associated with using this compound in synthesis?

A7: this compound is known to be hygroscopic and can be prone to polymerization and decomposition. Therefore, it requires careful handling and storage under an inert atmosphere. []

Q8: What are some notable examples of natural products synthesized using this compound as a key building block?

A8: Dioxanone has been successfully employed in the total synthesis of various natural products, including:

  • Pancratistatin and its Analogs: A highly stereocontrolled [3+3] annulation involving dioxanone provided access to pancratistatin analogs and eventually paved the way for the total synthesis of (+)-pancratistatin, a potent antitumor agent. [, , , ]
  • Aspicilin: The SAMP/RAMP hydrazone methodology, utilizing dioxanone, played a crucial role in the asymmetric synthesis of (+)-aspicilin, an 18-membered macrolide with biological activity. []
  • Streptenol A: Both enantiomers of streptenol A, a natural product with potential therapeutic applications, were synthesized with high enantioselectivity using the RAMP hydrazone of dioxanone. []
  • Jaspines and Sphingosines: The asymmetric synthesis of jaspine B (pachastrissamine) and both D-arabino- and L-ribo-phytosphingosine utilized dioxanone in a proline-catalyzed aldol reaction as a key step. [, , ]

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